molecular formula C4H8O4S B3050071 2-Propanone, 1-((methylsulfonyl)oxy)- CAS No. 23479-35-8

2-Propanone, 1-((methylsulfonyl)oxy)-

Cat. No. B3050071
CAS RN: 23479-35-8
M. Wt: 152.17 g/mol
InChI Key: OJFOKJDIGADHQG-UHFFFAOYSA-N
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Description

“2-Propanone, 1-((methylsulfonyl)oxy)-” is a chemical compound with the molecular formula C4H8O4S. It is also known by other names such as Methoxyacetone, CH3COCH2OCH3, Methoxy-2-propanone, 1-Methoxyacetone, Methoxymethyl methyl ketone, 1-Methoxy-2-propanone, and 1-Methoxypropan-2-one .


Molecular Structure Analysis

The molecular structure of “2-Propanone, 1-((methylsulfonyl)oxy)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, 1-((methylsulfonyl)oxy)-” include a molecular weight of 136.17000, a density of 1.208g/cm3, a boiling point of 300.8ºC at 760mmHg, and a melting point of 48-52 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

2-Propanone, 1-((methylsulfonyl)oxy)-, and its derivatives are used in various synthesis processes due to their wide range of biological activities. They are particularly noted for their role as active agents in reactions such as 1,4-addition and electrocyclization, making them valuable in synthetic organic chemistry. A general protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide showcases their utility in creating vinylsulfones and vinylsulfonamides, compounds with significant enzyme inhibition capabilities (Kharkov University Bulletin Chemical Series, 2020).

Hydrolysis and Selective Removal

Research into the selective hydrolysis of methanesulfonate esters provides insights into removing residual 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives from complex mixtures. This process is crucial for the purification of chemical compounds, especially in the context of reducing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical preparations (Organic Process Research & Development, 2008).

Biotransformation and Metabolite Production

The application of biocatalysis in drug metabolism studies demonstrates the significance of 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives. One study focused on LY451395, a potent potentiator of the AMPA receptors, highlighting the microbial-based biocatalytic system's ability to produce mammalian metabolites of the compound for further analysis (Drug Metabolism and Disposition, 2006).

Antibacterial Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties, which include 2-Propanone, 1-((methylsulfonyl)oxy)- derivatives, have shown promising antibacterial activities against rice bacterial leaf blight. These compounds not only combat the disease but also enhance plant resistance by stimulating increases in superoxide dismutase (SOD) and peroxidase (POD) activities (Molecules, 2015).

Safety And Hazards

Based on the Safety Data Sheet (SDS) for a similar compound, “2-Propanone,1,3-bis[(methylsulfonyl)oxy]-”, it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

properties

IUPAC Name

2-oxopropyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-4(5)3-8-9(2,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFOKJDIGADHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178036
Record name 2-Propanone, 1-((methylsulfonyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanone, 1-((methylsulfonyl)oxy)-

CAS RN

23479-35-8
Record name 2-Propanone, 1-((methylsulfonyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023479358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-((methylsulfonyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopropyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thirty-seven (37) mg of hydroxyacetone was dissolved in 2 ml of chloroform, and to which 0.078 ml of methanesulfonyl chloride was added. After stirring the reaction liquid at room temperature for 30 minutes, saturated aqueous sodium bicarbonate solution was added and extracted with chloroform. The extract was dried over anhydrous sodium sulfate and concentrated to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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